1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid
Description
1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid (CAS: 889942-05-6) is a specialized amino acid derivative featuring a seven-membered azepane ring. Its molecular formula is C₂₇H₃₂N₂O₆, with a molecular weight of 480.55 g/mol . The compound is dual-protected with tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, enabling orthogonal deprotection strategies critical in solid-phase peptide synthesis (SPPS). The Boc group is acid-labile (removed with trifluoroacetic acid, TFA), while the Fmoc group is base-sensitive (cleaved with piperidine), allowing sequential synthesis of complex peptides. This compound is primarily used in pharmaceutical research, particularly for constructing conformationally constrained peptides or peptidomimetics .
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-15-8-13-27(14-16-29,23(30)31)28-24(32)34-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22H,8,13-17H2,1-3H3,(H,28,32)(H,30,31) |
InChI Key |
XPVAXXLOYCXBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid typically involves the protection of the amino group with Boc and Fmoc groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, while the Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve anhydrous solvents and mild temperatures to ensure the stability of the protecting groups .
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired compound .
Chemical Reactions Analysis
Deprotection Reactions
The compound’s reactivity is governed by its orthogonal protective groups, which allow sequential removal under specific conditions:
These reactions are critical for stepwise peptide elongation, particularly in solid-phase synthesis.
Carboxylic Acid Activation and Coupling
The carboxylic acid moiety undergoes activation to form peptide bonds. Common reagents and outcomes include:
The steric hindrance from the azepane ring and bulky protective groups may reduce reaction rates compared to linear amino acids .
Conformational Influence on Reactivity
The azepane ring imposes a rigid, seven-membered structure that affects both reaction kinetics and product stability:
-
β-Turn Induction : When incorporated into peptides, the compound stabilizes type I β-turns via intramolecular hydrogen bonding (e.g., between Boc carbonyl and amide NH groups) .
-
Supramolecular Assembly : In crystalline states, it facilitates helical stacking through intermolecular H-bonds, as evidenced by X-ray diffraction data .
Stability and Side Reactions
Key stability challenges include:
Scientific Research Applications
1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid primarily involves the protection and deprotection of amino groups. The Boc group provides stability under basic conditions and can be removed under acidic conditions, while the Fmoc group is stable under acidic conditions and can be removed using a base . This orthogonal protection strategy allows for selective modification of amino acids and peptides during synthesis .
Comparison with Similar Compounds
Structural and Functional Comparisons
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid
- Structure : Six-membered piperidine ring (vs. azepane’s seven-membered ring).
- Molecular Formula : C₂₆H₃₀N₂O₆; MW : 466.53 g/mol .
- Key Differences :
- Smaller ring size reduces conformational flexibility compared to azepane.
- Lower molecular weight (466.53 vs. 480.55) due to fewer CH₂ groups.
- Piperidine’s nitrogen is at position 1, whereas azepane’s is at position 4.
- Applications : Used in SPPS for rigid peptide backbones; preferred for shorter synthetic routes due to easier ring formation .
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid
- Structure : Five-membered cyclopentene ring with a double bond.
- Molecular Formula: C₁₁H₁₇NO₄; MW: 227.26 g/mol .
- Key Differences :
- Unsaturated ring introduces planar rigidity, limiting rotational freedom.
- Lacks Fmoc protection, restricting orthogonal deprotection utility.
- Lower steric bulk compared to azepane derivatives.
- Applications : Suitable for synthesizing peptides requiring fixed geometries (e.g., β-turn mimics) .
4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid
- Structure : Piperidine ring with Fmoc at position 1 and Boc at position 4.
- Molecular Formula : C₂₆H₃₀N₂O₆; MW : 466.5 g/mol .
- Key Differences :
- Substitution pattern alters electronic effects; Fmoc on nitrogen may hinder coupling reactions compared to azepane’s carboxylic acid positioning.
- Similar molecular weight to piperidine analogs but distinct regiochemistry.
- Applications : Used in peptide cyclization and macrocycle synthesis .
1-Boc-azetidine-3-carboxylic Acid
- Structure : Four-membered azetidine ring.
- Molecular Formula: C₉H₁₅NO₄; MW: 201.22 g/mol .
- Key Differences: High ring strain limits stability under harsh conditions. No Fmoc group; single protection reduces synthetic versatility. Compact structure ideal for constrained peptide motifs.
- Applications : ADC linker synthesis and PROTACs due to small size .
Biological Activity
1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid is a compound that belongs to a class of amino acids and derivatives known for their potential biological activities. This compound, characterized by its unique azepane ring structure, has garnered interest in various fields, particularly in medicinal chemistry and drug development. Its biological activity is primarily attributed to its ability to interact with biological targets, influencing cellular processes and exhibiting therapeutic potential.
Biological Activity
Antimicrobial Activity :
Recent studies have shown that derivatives of amino acids, including azepane-based compounds, can exhibit significant antimicrobial properties. For instance, compounds synthesized from Boc-amino acids coupled with various moieties demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed inhibitory zones ranging from 9 to 12 mm for certain derivatives, indicating comparable efficacy to conventional antibiotics .
Anticancer Properties :
The anticancer potential of azepane derivatives has also been explored. In particular, compounds similar to 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid have been evaluated for their cytotoxic effects on cancer cell lines. Studies indicated that these compounds could induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects :
Research has highlighted the anti-inflammatory properties of azepane derivatives. Compounds derived from the azepane structure have been shown to inhibit inflammatory responses in various models, suggesting their utility in treating inflammatory diseases. For instance, certain derivatives exhibited significant inhibition of paw edema in carrageenan-induced rat models .
Study 1: Antimicrobial Screening
A comprehensive study was conducted to evaluate the antimicrobial activity of synthesized azepane derivatives. The results indicated that:
- Inhibitory Zones : Compounds containing tryptophan and phenylalanine residues showed the highest antibacterial activity.
- MIC Values : Minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL for the most active compounds, showcasing their potential as new antimicrobial agents.
Study 2: Anticancer Evaluation
In vitro studies assessed the cytotoxic effects of azepane derivatives on human cancer cell lines:
- Cell Lines Tested : Various cancer cell lines were exposed to different concentrations of the compound.
- Results : Significant reductions in cell viability were observed, with IC50 values indicating potent anticancer activity.
Study 3: Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using a carrageenan-induced paw edema model:
- Results : The compound demonstrated a dose-dependent reduction in inflammation, with a notable percentage inhibition compared to standard anti-inflammatory drugs.
Table 1: Antimicrobial Activity of Azepane Derivatives
| Compound Name | Bacterial Strain | Inhibitory Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid | Staphylococcus aureus | 10 | 8 |
| Escherichia coli | 11 | 7 | |
| Pseudomonas aeruginosa | 9 | 10 |
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid | HeLa | 20 |
| MCF-7 | 15 | |
| A549 | 18 |
Table 3: Anti-inflammatory Effects
| Compound Name | Inhibition (%) |
|---|---|
| 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid | 48% (at 100 µg) |
| Standard Drug (Indomethacin) |
Q & A
Q. What are the key steps for synthesizing 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid while avoiding undesired side reactions?
Methodological Answer: The synthesis involves sequential protection of the azepane scaffold. First, introduce the Boc group using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF). Subsequent Fmoc protection is achieved with Fmoc-Cl in dichloromethane, using catalytic DMAP to enhance reactivity. Critical considerations include:
Q. How can researchers optimize the purification of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid to achieve >95% purity?
Methodological Answer: Purification strategies include:
- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to exploit differential solubility of the product vs. byproducts.
- HPLC : Reverse-phase C18 column with acetonitrile/water (+0.1% TFA) gradient for high-resolution separation.
- Analytical Validation : Compare retention times and spectral data (UV at 265 nm for Fmoc) with reference standards like N-Boc-2-piperidinecarboxylic acid . Purity should be confirmed via H NMR integration and HRMS .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid derivatives?
Methodological Answer: Epimerization risks arise during Fmoc installation due to basic conditions. Mitigation strategies include:
- Using sterically hindered bases (e.g., DIPEA instead of TEA) to reduce deprotonation at chiral centers.
- Employing low-temperature (-20°C) reactions with short coupling times (<2 hours).
- Validating stereochemistry via NOESY NMR or X-ray crystallography, referencing analogous compounds like cis-4-amino-1-Boc-pyrrolidine-3-carboxylic acid .
Q. What analytical approaches resolve contradictions in 1^11H NMR data for 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid derivatives?
Methodological Answer: Discrepancies may stem from rotameric equilibria or solvent interactions. Solutions include:
- Variable-Temperature NMR : Conduct experiments at 25°C and 60°C to coalesce split peaks.
- Deuterated Solvents : Use DMSO-d6 to stabilize conformational isomers.
- Cross-Validation : Compare with structurally related compounds (e.g., 1-Boc-azetidine-3-carboxylic acid ). HRMS and IR data further confirm molecular identity .
Q. How does the Boc/Fmoc dual-protection strategy impact the compound’s stability under long-term storage?
Methodological Answer:
- Boc Group Stability : Susceptible to acidic conditions; store at -20°C in inert atmosphere (argon) to prevent cleavage.
- Fmoc Group Sensitivity : Light and base-sensitive; avoid exposure to amines (e.g., Tris buffer).
- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS analysis. Reference degradation pathways observed in 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid .
Application-Oriented Questions
Q. What strategies enable the use of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Resin Loading : Use Wang or Rink amide resin with HATU/DIPEA activation. Monitor coupling efficiency via Kaiser test.
- Deprotection : Remove Fmoc with 20% piperidine/DMF (v/v), followed by Boc cleavage using TFA/DCM (95:5).
- Compatibility : Verify orthogonality with other protecting groups (e.g., Alloc) using model peptides .
Q. How can researchers evaluate the conformational flexibility of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid for drug design?
Methodological Answer:
- Computational Modeling : Perform molecular dynamics simulations (AMBER or CHARMM force fields) to assess ring puckering and substituent orientation.
- Experimental Validation : Compare with rigid analogs like 4-aminocyclopent-2-ene-1-carboxylic acid, a GABA analogue with restricted conformation .
- Biological Assays : Test binding affinity in receptor models (e.g., GPCRs) to correlate flexibility with activity .
Data Interpretation & Contradiction Management
Q. How should researchers address conflicting mass spectrometry (MS) data for 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid adducts?
Methodological Answer:
- Adduct Identification : Use high-resolution MS to distinguish [M+H] (calc. 453.23 Da) from sodium/potassium adducts.
- Collision-Induced Dissociation (CID) : Fragment ions at m/z 179 (Fmoc group) and 100 (azepane backbone) confirm structure.
- Reference Standards : Compare with N-Boc-2-piperidinecarboxylic acid (229.27 Da ) to validate fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
